(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
CAS No.: 1156491-10-9
Cat. No.: VC0057931
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.633
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1156491-10-9 |
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Molecular Formula | C9H10ClF2N |
Molecular Weight | 205.633 |
IUPAC Name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 |
Standard InChI Key | IMYLOCHFFLYHPS-RDNZEXAOSA-N |
SMILES | C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
Introduction
Chemical Identity and Nomenclature
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride belongs to the family of substituted cyclopropylamines with a difluorinated phenyl group. The compound features a specific stereochemistry that is critical to its function.
Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 1156491-10-9 |
Molecular Formula | C₉H₁₀ClF₂N |
Molecular Weight | 205.63 g/mol |
EINECS Number | 829-852-9 |
MDL Number | MFCD16875501 |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs:
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(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
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(1R trans)-2-(3,4-difluorophenyl)cyclopropane amine hydrochloride
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(1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine Hydrochloride(1:1)
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2-(3,4-Difluoro-phenyl)-cyclopropylamine hydrochloride
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Cyclopropanamine, 2-(3,4-difluorophenyl)-, hydrochloride (1:1), (1R,2S)-rel-
Physical and Chemical Properties
The physicochemical properties of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride significantly influence its handling, storage, and application in pharmaceutical processes.
Physical Properties
Property | Characteristic |
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Physical State | Solid |
Appearance | White to off-white powder |
Melting Point | >172°C (decomposition) or >185°C |
Solubility | Slightly soluble in DMSO and methanol |
LogP | 3.28170 |
PSA | 26.0200 |
Molecular Structure Information
The compound contains a cyclopropane ring with a difluorophenyl substituent and an amine group, forming a hydrochloride salt. The specific stereochemistry (1R,2S) is essential for its biological activity when incorporated into active pharmaceutical ingredients.
Structural Identifier | Value |
---|---|
InChI | InChI=1/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/s3 |
InChIKey | IMYLOCHFFLYHPS-RHUSADAZNA-N |
SMILES | N[C@@H]1C[C@H]1C1C=CC(F)=C(F)C=1.Cl |
The compound's three-dimensional structure, particularly the specific configuration at the chiral centers, is critical for its application in pharmaceutical synthesis.
Synthesis Methods
Multiple synthetic approaches for producing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride have been documented in the literature and patents.
General Synthetic Route
One documented synthetic pathway begins with 1,2-difluorobenzene and proceeds through several steps to form the target compound with specific stereochemistry:
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Reaction of 1,2-difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one
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Conversion to 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one using N,N-dimethylformamide, phloroglucinol, and sodium iodide
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Stereochemical reduction of the keto group using chiral oxazaborolidine with borane dimethyl sulfide or borane-N,N-diethyl aniline complex
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Cyclization to form (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane
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Reduction of the nitro group to form the amine via catalytic hydrogenation
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Salt formation with hydrochloric acid to produce the final hydrochloride salt
This synthetic route allows for the stereoselective preparation of the compound, which is essential for its application in pharmaceutical synthesis.
Patent Information
Several patents describe various methods for synthesizing this compound, including EU Patent EP2644590A1, which details specific reaction conditions and catalysts for optimizing yield and stereoselectivity . These patented methods have been critical for the commercial production of the compound as an intermediate for ticagrelor synthesis.
Applications and Pharmaceutical Relevance
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride serves several important functions in pharmaceutical research and development.
Role as a Pharmaceutical Intermediate
The primary application of this compound is as a key intermediate in the synthesis of ticagrelor, an antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome or history of myocardial infarction . The specific stereochemistry of the intermediate is crucial for the biological activity of the final pharmaceutical product.
Research Applications
Beyond its role in commercial synthesis, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is used in research contexts:
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As a reference standard for analytical method development
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In studies investigating potential new impurities in ticagrelor
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For structure-activity relationship studies of P2Y12 receptor antagonists
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In the development of new synthetic methodologies for cyclopropanamine derivatives
The compound's well-defined structure and stereochemistry make it valuable for these research applications.
Current pricing may vary, and bulk discounts are often available for larger quantities. Some suppliers quote prices as low as $5.00-30.00 per kg for bulk industrial quantities .
Quality Specifications
Commercial sources typically provide the compound with the following specifications:
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Purity: ≥95% to ≥99% depending on supplier and grade
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Available grades: Research grade, pharmaceutical intermediate grade
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Analytical documentation: Certificate of Analysis (CoA), MSDS
Analytical Methods and Characterization
Proper characterization of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is essential for quality control in pharmaceutical applications.
Common Analytical Techniques
Several analytical methods are employed for the characterization and purity determination of this compound:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Differential Scanning Calorimetry (DSC) for thermal property analysis
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X-ray crystallography for absolute stereochemical determination
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Chiral HPLC for enantiomeric purity assessment
Stability Testing
Stability studies are crucial for pharmaceutical intermediates. For (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, stability testing typically includes:
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Long-term stability studies under recommended storage conditions
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Forced degradation studies to identify potential degradation products
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Compatibility studies with common solvents and reagents used in subsequent synthesis steps
Structure-Activity Relationships and Pharmaceutical Significance
The specific structural features of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride contribute significantly to its value in pharmaceutical synthesis.
Structural Features and Their Importance
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The cyclopropane ring provides conformational rigidity that influences receptor binding in the final pharmaceutical product
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The (1R,2S) stereochemistry is essential for the biological activity of ticagrelor
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The 3,4-difluorophenyl moiety contributes to specific interactions in the P2Y12 receptor binding pocket
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The primary amine functionality serves as a key reaction site for further modifications in the synthesis of ticagrelor
Role in Ticagrelor Synthesis
In the synthesis of ticagrelor, this compound is coupled with (1S,2S,3R,5S)-3-[7-chloro-5-(propylthio)-3H- triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol to form the final active pharmaceutical ingredient . The specific stereochemistry of the cyclopropylamine portion is critical for the proper three-dimensional structure of ticagrelor, which directly impacts its binding affinity and selectivity for the P2Y12 receptor.
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